![molecular formula C15H18N6O2S2 B5551073 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)
2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
This compound is part of a class of chemicals that have been synthesized and studied for various biological activities. Although there are no direct studies on this specific compound, related structures have been investigated for their antibacterial, antifungal, and potential antitumor properties due to their complex heterocyclic frameworks.
Synthesis Analysis
Synthesis of compounds similar to "2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" involves multistep processes starting from base heterocyclic fragments. These methods might include reactions such as cyclization, acylation, and substitution, tailored to introduce various functional groups and achieve the desired final structure.
Molecular Structure Analysis
The molecular structure of such compounds typically features a combination of several heterocyclic rings, such as triazole, thiadiazole, and furan, which contribute to the chemical's reactivity and potential biological activity. These structures are often confirmed using spectroscopic methods like NMR, IR, and mass spectrometry.
Chemical Reactions and Properties
Compounds within this family exhibit a variety of chemical behaviors due to their rich heterocyclic content. They may undergo reactions typical of thiols, amides, and aromatic systems, including nucleophilic substitution and electrophilic aromatic substitution. The presence of multiple reactive sites allows for diverse chemical modifications.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form can vary significantly based on the specific functional groups present in the molecule. These properties are crucial for determining the compound's suitability for further application and formulation.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity with other chemical agents, derive from their molecular structure. The presence of heteroatoms like nitrogen, sulfur, and oxygen within the rings affects their electron distribution and chemical behavior.
Reddy, V., & Reddy, K. R. (2010). Synthesis and antibacterial activity of some novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines. Chemical & Pharmaceutical Bulletin, 58(8), 1081-1084. Source.
Hassaneen, H., Shawali, A. S., Elwan, N., & Ibrahim, Al Hossien A. (1991). Synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide. Reactions with nucleophiles and active methylene compounds. Archives of Pharmacal Research, 14, 266-270. Source.
Rashdan, H. R. M., Abdelmonsef, A. H., Abou-Krisha, M., & Yousef, T. (2021). Synthesis and Identification of Novel Potential Thiadiazole Based Molecules Containing 1,2,3-triazole Moiety Against COVID-19 Main Protease Through Structure-Guided Virtual Screening Approach. Biointerface Research in Applied Chemistry. Source.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-8(2)21-12(11-6-5-7-23-11)18-20-15(21)24-9(3)13(22)16-14-19-17-10(4)25-14/h5-9H,1-4H3,(H,16,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIXPESUSRGQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=NN=C(N2C(C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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